N-(4-chloro-3-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro-nitrophenyl group and a dioxoisoindolinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide typically involves multi-step organic reactions One common approach is to start with the nitration of 4-chlorobenzene to introduce the nitro group This is followed by the formation of the benzamide core through an amide coupling reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Cyclization: Acidic or basic conditions, heat
Major Products Formed
Reduction: Formation of the corresponding amine derivative
Substitution: Formation of various substituted benzamides
Cyclization: Formation of polycyclic aromatic compounds
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chloro groups can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)benzamide
- 4-(1,3-dioxoisoindolin-2-yl)benzamide
- N-(4-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide
Uniqueness
N-(4-chloro-3-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the nitro and chloro groups, along with the dioxoisoindolinyl moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClN3O5/c22-17-10-7-13(11-18(17)25(29)30)23-19(26)12-5-8-14(9-6-12)24-20(27)15-3-1-2-4-16(15)21(24)28/h1-11H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAHGTUKNVSLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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